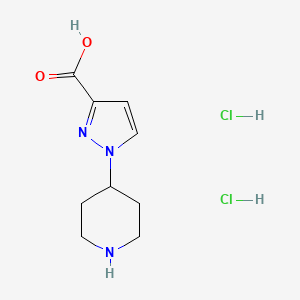![molecular formula C20H19FN6O2 B2603580 2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1209258-57-0](/img/structure/B2603580.png)
2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and pyrazolopyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the pyrazolopyrimidine core with furan-2-ylmethyl halides or similar reagents.
Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction where the fluorophenyl group is introduced to the intermediate compound.
Final acetamide formation: The last step involves the acylation of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Biological Studies: Its unique structural features make it a candidate for studying interactions with various biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It can be used as a probe to investigate cellular processes and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The fluorophenyl and furan moieties may contribute to binding affinity and specificity, while the pyrazolopyrimidine core could play a role in modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: shares similarities with other pyrazolopyrimidine derivatives, such as:
Uniqueness
- The presence of the fluorophenyl group distinguishes it from its chlorophenyl and bromophenyl analogs, potentially leading to different biological activities and chemical reactivity.
- The combination of the furan-2-ylmethyl group with the pyrazolopyrimidine core is relatively unique and may confer specific properties that are not observed in other similar compounds.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-15-5-3-14(4-6-15)10-18(28)22-7-8-27-20-17(12-26-27)19(24-13-25-20)23-11-16-2-1-9-29-16/h1-6,9,12-13H,7-8,10-11H2,(H,22,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKWBJPLUSPFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C=NN(C3=NC=N2)CCNC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)


![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclopentanecarboxamide](/img/structure/B2603501.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)
![Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2603504.png)

![2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2603506.png)



![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2603512.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2603514.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2603515.png)
